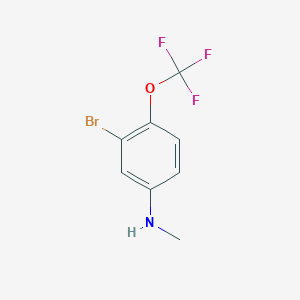
3-bromo-N-methyl-4-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-methyl-4-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-4-(trifluoromethoxy)aniline can be achieved through several synthetic routes. One common method involves the bromination of N-methyl-4-(trifluoromethoxy)aniline. The reaction is typically carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-bromo-N-methyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines from nitro derivatives.
科学研究应用
3-bromo-N-methyl-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-bromo-N-methyl-4-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its target. The methyl group can affect the compound’s metabolic stability and pharmacokinetics.
相似化合物的比较
Similar Compounds
- 4-bromo-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)aniline
- 4-bromo-3-(trifluoromethoxy)aniline
Uniqueness
3-bromo-N-methyl-4-(trifluoromethoxy)aniline is unique due to the combination of its substituents. The presence of the trifluoromethoxy group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The bromine atom provides a site for further functionalization, while the methyl group enhances the compound’s stability and lipophilicity. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H7BrF3NO |
|---|---|
分子量 |
270.05 g/mol |
IUPAC 名称 |
3-bromo-N-methyl-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3 |
InChI 键 |
KFWGYYQTXFIUPQ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=C(C=C1)OC(F)(F)F)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
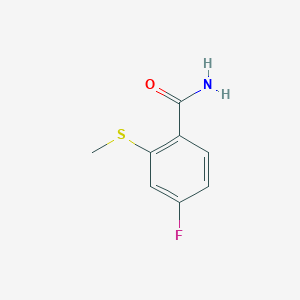
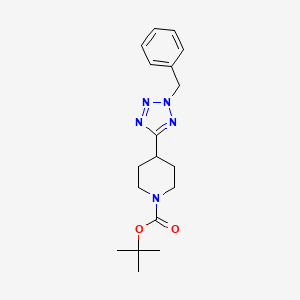
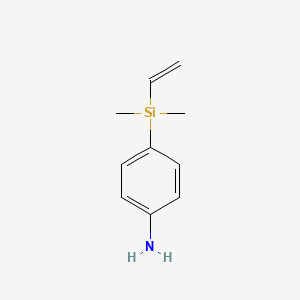
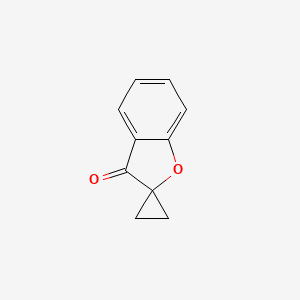
![Trimethyl{[1-(naphthalen-2-yl)ethenyl]oxy}silane](/img/structure/B8503118.png)
![(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide](/img/structure/B8503124.png)
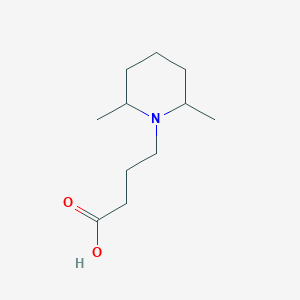
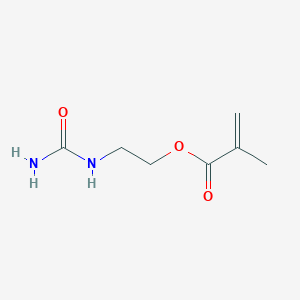
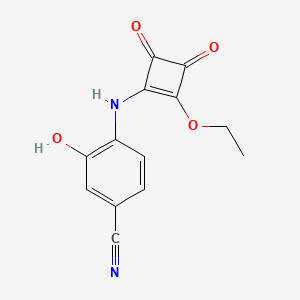
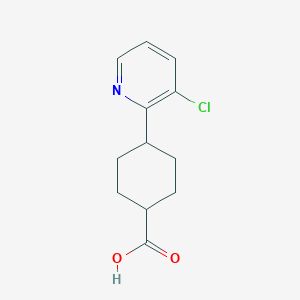
![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)
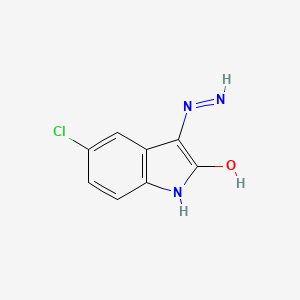
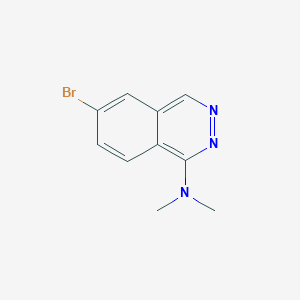
![[(1R,5R,6S)-6-(Aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid](/img/structure/B8503196.png)
